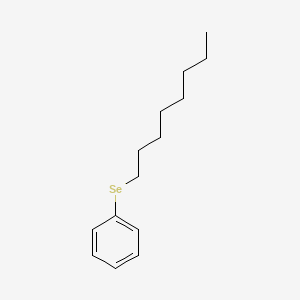

Benzene, (octylseleno)-

Description

"Benzene, (octylseleno)-" is a benzene derivative where a hydrogen atom on the aromatic ring is replaced by an octylseleno (-SeC₈H₁₇) group. This substitution introduces a selenium atom bonded to an octyl chain, creating a hybrid organoselenium compound. Selenium, a Group 16 element, imparts distinct electronic and steric properties compared to sulfur or oxygen-based substituents.

Key characteristics likely include:

- Molecular formula: C₁₄H₂₂Se (assuming substitution at one position).

- Molecular weight: ~275.3 g/mol (calculated based on selenium’s atomic mass and octyl chain).

- Reactivity: The selenium atom’s lower electronegativity (compared to sulfur) may enhance nucleophilicity and alter redox behavior .

- Applications: Potential uses in organic synthesis, catalysis, or materials science, though toxicity concerns (common with selenium compounds) require careful handling .

Properties

CAS No. |

72474-75-0 |

|---|---|

Molecular Formula |

C14H22Se |

Molecular Weight |

269.29 g/mol |

IUPAC Name |

octylselanylbenzene |

InChI |

InChI=1S/C14H22Se/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 |

InChI Key |

GXVVORIWHCKDBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC[Se]C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (octylseleno)- typically involves the introduction of an octylseleno group to a benzene ring. One common method is the reaction of octylselenol with a benzene derivative under specific conditions. The reaction may involve the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of Benzene, (octylseleno)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Types of Reactions:

Oxidation: Benzene, (octylseleno)- can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or other higher oxidation states.

Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution by various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such

Comparison with Similar Compounds

Substituent Type and Electronic Effects

Physical Properties

| Compound | Boiling Point (°C) | Solubility in Water | Molecular Weight (g/mol) |

|---|---|---|---|

| Benzene, (octylseleno)-* | ~300 (estimated) | Insoluble | ~275.3 |

| Benzenethiol | 169 | Slightly soluble | 110.18 |

| Benzene, hexyl- | 245 | Insoluble | 162.27 |

| Benzene, (1-methylethyl)- | 152 | Insoluble | 120.19 |

*Estimated based on trends in alkyl and chalcogen-substituted benzenes .

Key Insight: The long octyl chain in "Benzene, (octylseleno)-" increases molecular weight and boiling point compared to shorter-chain derivatives. Its solubility profile aligns with highly hydrophobic alkylbenzenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.